N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a thiophenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction. Finally, the thiophenesulfonamide moiety is attached through a sulfonation reaction, using appropriate sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules, such as:
AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group.
Rimonabant: A cannabinoid receptor antagonist with structural similarities.
Uniqueness
N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of a fluorobenzyl group, pyrazole ring, and thiophenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H12FN3O2S2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H12FN3O2S2/c15-12-4-1-3-11(9-12)10-18-7-6-13(16-18)17-22(19,20)14-5-2-8-21-14/h1-9H,10H2,(H,16,17) |
InChI Key |
GXIJHBIGFCAGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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